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Hermitamide A

Cat. No.: B1245187
M. Wt: 359.5 g/mol
InChI Key: VPNLGLXHRKAYHD-UBQCRTFRSA-N
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Description

Discovery and Initial Isolation from Marine Cyanobacterium Lyngbya majuscula

Hermitamide A was first identified and isolated from the marine cyanobacterium Lyngbya majuscula. acs.orgnih.gov This discovery was the result of a collection of L. majuscula from the waters of Papua New Guinea. acs.orgnih.govnih.gov The initial investigation was prompted by the toxic properties observed in the crude extract of the cyanobacterium, which showed activity in a brine shrimp toxicity assay. acs.orgnih.gov This led to the bioassay-guided fractionation of the extract and the eventual isolation of this compound as a pale yellow oil. acs.org

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including one- and two-dimensional nuclear magnetic resonance (NMR) and fast atom bombardment mass spectrometry (FABMS). acs.orgnih.gov These analyses established the planar chemical structure of the compound. acs.orgnih.gov Further confirmation of its structure was achieved through the semisynthesis of this compound. acs.orgnih.gov This involved coupling the acid chloride derivative of 7(S)-methoxytetradec-4(E)-enoic acid, which was also obtained from the same cyanobacterial collection, with phenethylamine (B48288). acs.orgnih.gov this compound is classified as a lipopeptide and is structurally similar to another class of compounds called jamaicamides, which are also produced by L. majuscula. nih.govnih.gov

Geographic Distribution of this compound-Producing Cyanobacterial Strains

The production of this compound is linked to specific strains of the marine cyanobacterium Lyngbya majuscula, which exhibit a notable geographic distribution. The initial and most frequently cited source of this compound is a collection of L. majuscula from the coral reefs near the Hermit Islands in Papua New Guinea. acs.org This specific collection was made at a depth of 8 meters. acs.org

Subsequent studies have identified other locations where this compound-producing cyanobacteria are found. Notably, the compound has been isolated from Moorea producens (formerly classified as Lyngbya majuscula) collected in Okinawa, Japan. mdpi.comresearchgate.net Additionally, a Puerto Rican collection of L. majuscula has also been shown to produce a variety of secondary metabolites, though the presence of this compound in this specific collection is not explicitly stated, the research highlights the chemical diversity of this species across different geographical locations. acs.org The presence of this compound in geographically distinct locations such as Papua New Guinea and Okinawa suggests that the genetic potential for its biosynthesis is present in different populations of this cyanobacterium. acs.orgmdpi.com

The following table summarizes the known locations of Lyngbya majuscula strains that produce this compound:

LocationSpeciesReference
Hermit Islands, Papua New GuineaLyngbya majuscula acs.org
Okinawa, JapanMoorea producens (formerly Lyngbya majuscula) mdpi.comresearchgate.net
Puerto RicoLyngbya majuscula acs.org

Methodologies for Isolation of Hermitamides from Biomass

The isolation of this compound from the biomass of Lyngbya majuscula involves a multi-step process that begins with the collection and preservation of the cyanobacterial material. The collected specimens are typically preserved in isopropyl alcohol and stored at low temperatures until processing. acs.org

The extraction process generally involves the use of organic solvents. A common method is the repeated extraction of the freeze-dried cyanobacterial biomass with a mixture of dichloromethane (B109758) and methanol. core.ac.uk The resulting crude organic extract is then subjected to fractionation to separate the various compounds present.

Bioassay-guided fractionation is a key strategy in the isolation of this compound. acs.orgnih.gov This involves monitoring the biological activity of the fractions at each stage of purification. For this compound, the brine shrimp toxicity assay has been effectively used to track the toxic fractions throughout the separation process. acs.orgnih.gov

The primary chromatographic techniques employed for the purification of this compound include vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC). acs.org VLC with a silica (B1680970) gel stationary phase is often used for the initial fractionation of the crude extract, using a gradient of solvents with increasing polarity. core.ac.uk The fractions exhibiting the desired biological activity are then further purified using reversed-phase HPLC. acs.orgcore.ac.uk This final purification step yields this compound as a pure compound. acs.org

The following table outlines the key steps in the isolation of this compound:

StepDescriptionReference
Collection and Preservation Hand-collection of Lyngbya majuscula followed by preservation in isopropyl alcohol and storage at low temperatures. acs.org
Extraction Extraction of the biomass with organic solvents such as a dichloromethane-methanol mixture. core.ac.uk
Initial Fractionation Separation of the crude extract using vacuum liquid chromatography on silica gel. acs.orgcore.ac.uk
Bioassay-Guided Purification Use of a brine shrimp toxicity assay to guide the fractionation process and identify active fractions. acs.orgnih.gov
Final Purification High-performance liquid chromatography (HPLC) on a reversed-phase column to isolate pure this compound. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H37NO2 B1245187 Hermitamide A

Properties

Molecular Formula

C23H37NO2

Molecular Weight

359.5 g/mol

IUPAC Name

(E,7S)-7-methoxy-N-(2-phenylethyl)tetradec-4-enamide

InChI

InChI=1S/C23H37NO2/c1-3-4-5-6-11-16-22(26-2)17-12-8-13-18-23(25)24-20-19-21-14-9-7-10-15-21/h7-10,12,14-15,22H,3-6,11,13,16-20H2,1-2H3,(H,24,25)/b12-8+/t22-/m0/s1

InChI Key

VPNLGLXHRKAYHD-UBQCRTFRSA-N

Isomeric SMILES

CCCCCCC[C@@H](C/C=C/CCC(=O)NCCC1=CC=CC=C1)OC

Canonical SMILES

CCCCCCCC(CC=CCCC(=O)NCCC1=CC=CC=C1)OC

Synonyms

hermitamide A

Origin of Product

United States

Chemical Profile of Hermitamide a

Chemical Structure

Hermitamide A is a lipopeptide, a molecule that contains both a lipid (fatty acid) and a peptide-like portion. nih.gov Its structure consists of a (7S)-7-methoxy-4(E)-tetradecenoic acid (a derivative of lyngbic acid) connected via an amide bond to a phenethylamine (B48288) moiety. kau.edu.sanih.gov The presence of the methoxy (B1213986) group at the C7 position and the trans configuration of the double bond at the C4 position are key structural features.

The IUPAC name for this compound is (E)-N-(2-phenylethyl)-7-methoxytetradec-4-enamide. Its Chemical Abstracts Service (CAS) Registry Number is 289505-97-7.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a white, amorphous solid at room temperature. Its molecular formula and weight reflect its lipophilic nature, which contributes to its biological activities.

PropertyValue
Molecular Formula C23H39NO2
Molecular Weight 361.56 g/mol
Appearance Amorphous solid

Structural Elucidation and Stereochemical Assignment of Hermitamide a

Spectroscopic Methodologies for Structure Determination

The planar structure of hermitamide A was primarily established through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS). nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D)

The ¹H NMR spectrum of this compound showed characteristic signals that suggested a malyngamide-type structure. acs.org Key indicators included a singlet for a methoxy (B1213986) group (-OCH₃), signals for olefinic protons, a multiplet for a methine proton adjacent to the methoxy group, a broad envelope of signals for a long aliphatic chain, and a terminal methyl group triplet. acs.org

The complete planar structure was pieced together using various 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). acs.orgcapes.gov.br These experiments reveal the connectivity between protons and carbons in the molecule, allowing for the assembly of its structural fragments. capes.gov.br

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (1) in C₆D₆ acs.org

Position¹H mult. (J in Hz)¹³C mult.
22.22 t (7.7)36.5 t
32.29 m34.6 t
45.47 m126.1 d
55.51 m132.0 d
62.08 m37.4 t
73.08 m81.3 d
81.48 m34.7 t
91.25-1.40 m25.9 t
101.25-1.40 m30.1 t
111.25-1.40 m32.3 t
121.25-1.40 m23.1 t
131.25-1.40 m14.2 q
140.90 t (6.9)56.4 q
153.18 s170.8 s
1'3.49 q (6.9)41.3 t
2'2.77 t (7.4)36.1 t
1''139.7 s
2''/6''7.18 d (7.4)129.1 d
3''/5''7.23 t (7.4)128.8 d
4''7.10 t (7.4)126.4 d

Data sourced from J. Nat. Prod. 2000, 63, 7, 952-954. acs.org

Complementary Spectroscopic Techniques

In addition to NMR and MS, other spectroscopic methods can be employed in structural elucidation. Infrared (IR) spectroscopy, for instance, can identify the presence of specific functional groups, such as amides and hydroxyl groups, based on their characteristic absorption frequencies. While not explicitly detailed as the primary method for this compound's initial elucidation, it is a standard complementary technique in the structural analysis of natural products. maas.edu.mm

Determination and Confirmation of Absolute Stereochemistry

The determination of the absolute configuration of stereocenters is a critical step in the complete structural elucidation of a chiral molecule like this compound. libretexts.orgyale.edu This involves establishing the precise three-dimensional arrangement of atoms in space.

The stereochemistry of the methoxy group at the C-7 position was confirmed through the semi-synthesis of this compound. nih.govacs.org This was achieved by coupling the acid chloride derivative of 7(S)-methoxytetradec-4(E)-enoic acid, which was also isolated from the same cyanobacterium, with phenethylamine (B48288). nih.govacs.org The successful synthesis of this compound from this precursor of known stereochemistry confirmed the (S) configuration at the C-7 position and the (E) configuration of the double bond between C-4 and C-5. acs.orgnih.gov Further confirmation of the stereochemistry has been achieved through non-racemic total synthesis efforts. nih.govnih.gov

Chemical Synthesis Strategies for Hermitamide a

Semisynthesis Approaches

Semisynthesis provides a valuable route to hermitamide A by leveraging naturally occurring or readily accessible precursors. A key precursor for these approaches is (S)-lyngbic acid, which was isolated along with the hermitamides. nih.govgoogle.com The configuration of the methoxy-bearing stereocenter in this compound was confirmed through the semisynthesis from this isolated (S)-lyngbic acid. google.com This approach involves the coupling of the carboxylic acid moiety of lyngbic acid with the appropriate amine fragment to yield the final this compound product. Additionally, some research has explored the creation of this compound analogs by replacing the natural side chain with derivatives of lyngbic acid in chimeric molecules, although these particular compounds did not exhibit promising biological activity. nih.gov

Total Synthesis Methodologies

The complete, de novo synthesis of this compound has been accomplished through various methodologies, including both racemic and enantioselective routes. These total syntheses have been crucial for confirming the structure of the natural product and for providing access to larger quantities for biological evaluation.

Racemic Total Synthesis Routes

The first total synthesis of hermitamides A and B was achieved as a racemic mixture. psu.edursc.org A key step in this synthesis was a ruthenium-catalyzed cross-metathesis reaction to construct the characteristic alkene fragment of the molecule. psu.edursc.org Another approach to the racemic synthesis of this compound involved the addition of an ethereal solution of allylmagnesium bromide to octanal (B89490) to produce a racemic alcohol intermediate, which was then carried forward through the synthetic sequence. nih.gov

Enantioselective Total Synthesis Approaches

Achieving the synthesis of a single enantiomer of this compound, corresponding to the naturally occurring form, has been a primary goal of several research groups. These efforts have employed a range of modern asymmetric synthesis techniques. nih.govpsu.edu The first enantioselective total synthesis of both enantiomers of this compound was reported, allowing for a detailed study of their biological activities. nih.gov

Asymmetric catalysis has been instrumental in the enantioselective synthesis of this compound, enabling precise control over the stereochemistry of key intermediates. frontiersin.orgnobelprize.orgwikipedia.org

Rhodium-catalyzed conjugate addition: A concise and enantioselective synthesis of this compound was developed utilizing a rhodium-catalyzed conjugate addition of a chiral alkenyltrifluoroborate salt to an acrylamide. psu.edursc.orgrsc.orgnih.gov This key reaction establishes the chiral center and the carbon chain in a single step. psu.edursc.orgrsc.org The reaction employs a rhodium catalyst with a diene ligand, such as [Rh(cod)OH]2, which was found to be superior to phosphine-based ligands for this transformation. psu.edu

Titanium-BINOL mediated allylation: An efficient synthetic route to this compound relies on the asymmetric allylation of octanal with allyltributylstannane (B1265786). nih.gov This reaction is mediated by a titanium-BINOL complex, specifically using (R)-BINOL as the chiral ligand, to produce the desired homoallylic alcohol with high enantiomeric excess. nih.gov

CBS asymmetric reduction: Another enantioselective strategy involves the asymmetric reduction of a ketone intermediate using the Corey-Bakshi-Shibata (CBS) catalyst. rhhz.netcolab.ws This method effectively sets the stereochemistry of the alcohol, which is then converted to the methoxy (B1213986) group found in this compound. rhhz.netwikipedia.orgsigmaaldrich.comyoutube.com

While asymmetric catalysis has been a major focus, strategies involving chiral pool starting materials and chiral auxiliaries have also been explored in the synthesis of key fragments of this compound. The preparation of enantiopure lyngbic acid, a crucial intermediate, has been achieved through methods like the ring-opening of a chiral epoxide and lipase (B570770) resolution. nih.gov These approaches leverage pre-existing chirality to construct the desired stereocenters.

Asymmetric Catalysis Applications (e.g., Rhodium-catalyzed conjugate addition, Titanium-BINOL mediated allylation, CBS asymmetric reduction)

Key Synthetic Transformations

Several key chemical reactions have been consistently employed across different synthetic routes to this compound, demonstrating their reliability and efficiency in constructing the target molecule.

Keck allylation: The Keck asymmetric allylation has been a cornerstone in several syntheses of this compound. nih.gov This reaction, which involves the addition of allyltributylstannane to an aldehyde (octanal in this case) in the presence of a titanium-BINOL catalyst, is a reliable method for establishing the chiral center at the future C7 position. nih.gov

Johnson-Claisen rearrangement: The Johnson-Claisen rearrangement is another pivotal transformation used to construct the carbon skeleton of this compound. nih.govresearchgate.net This reaction stereospecifically forms the E-configured double bond and extends the carbon chain by converting an allylic alcohol into a γ,δ-unsaturated ester. nih.govnumberanalytics.comtcichemicals.comwikipedia.org Typically, this is achieved by treating the allylic alcohol with an orthoester, such as trimethylorthoacetate, in the presence of an acid catalyst. nih.gov

Amide bond formation: The final step in many total syntheses of this compound is the formation of the amide bond. chemrxiv.orgunimi.itrsc.orgresearchgate.netuantwerpen.be This is typically accomplished by coupling the synthesized lyngbic acid with the appropriate amine (phenethylamine for this compound). nih.gov Common coupling reagents used for this transformation include N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). nih.gov

Data Tables

Table 1: Key Asymmetric Catalytic Reactions in this compound Synthesis

Asymmetric ReactionCatalyst/ReagentSubstrateKey Outcome
Rhodium-catalyzed conjugate addition[Rh(cod)OH]2 / Chiral alkenyltrifluoroborateAcrylamideEnantioselective formation of the carbon chain and chiral center. psu.edursc.orgrsc.org
Titanium-BINOL mediated allylationTiCl2(O-i-Pr)2 / (R)-BINOL / AllyltributylstannaneOctanalAsymmetric synthesis of a key homoallylic alcohol intermediate. nih.gov
CBS asymmetric reductionCorey-Bakshi-Shibata (CBS) catalystKetoneEnantioselective reduction to a chiral alcohol. rhhz.netcolab.ws

Table 2: Common Key Synthetic Transformations in this compound Synthesis

TransformationReagentsPurpose
Keck allylationAllyltributylstannane, Ti-BINOL catalystEstablishes the C7 stereocenter. nih.gov
Johnson-Claisen rearrangementTrimethylorthoacetate, propionic acidStereospecific formation of the E-olefin and carbon chain extension. nih.govresearchgate.net
Amide bond formationDCC, HOBt or EDCCouples lyngbic acid with the amine fragment. nih.gov

Comparative Analysis of Synthetic Pathways and Efficiency

The total synthesis of this compound has been approached by several research groups, each employing distinct strategies to construct the key structural features of the molecule. The primary components of this compound are the 7-methoxy-tetradec-4-enoic acid backbone, often referred to as lyngbic acid, and a phenethylamine (B48288) tail, linked by an amide bond. The main variations in synthetic pathways lie in the methods used to establish the C7 stereocenter and the geometry of the C4-C5 double bond.

A notable enantioselective total synthesis involves three key strategic steps: the creation of the asymmetric center via Keck allylation of octanal, the stereospecific formation of the E-olefin through a Johnson-Claisen rearrangement, and the final condensation of the resulting lyngbic acid with phenethylamine using carbodiimide (B86325) chemistry. nih.gov This nonracemic approach has proven effective and robust enough for scaling up the synthesis. nih.gov

Other methodologies have also been developed. One such approach begins with 1-nonene, which undergoes epoxidation followed by a hydrolytic kinetic resolution catalyzed by a cobalt(II) complex to yield a chiral epoxide with high enantiomeric excess. nih.gov Another concise total synthesis starts from octanal, utilizing an asymmetric reduction of an enone intermediate catalyzed by Corey-Bakshi-Shibata (CBS) reagent to establish the chiral center. nih.gov

A semisynthetic approach has also been reported, where 7(S)-methoxytetradec-4(E)-enoic acid, isolated directly from the same cyanobacterium that produces this compound, is coupled with phenethylamine. nih.gov While efficient, this method relies on the availability of the natural acid.

The following table provides a comparative overview of selected synthetic strategies for this compound and its core intermediate, lyngbic acid.

Synthetic Strategy Key Reactions Starting Materials Reported Advantages/Features Reference(s)
Paige et al. (2011) Asymmetric Keck allylation, Johnson-Claisen rearrangement, Amide couplingOctanal, AllyltributylstannaneFirst reported asymmetric total synthesis; simple and effective strategy. nih.gov nih.govnih.gov
Frost et al. (2009) Epoxidation, Hydrolytic kinetic resolution (HKR)1-NoneneEnantioselective synthesis starting from a simple alkene. nih.gov nih.gov
Narender et al. (2014) Asymmetric CBS reduction, Hydroboration-oxidationOctanalConcise total synthesis with high enantioselectivity. nih.gov nih.gov
Gerwick et al. (2000) Amide coupling from natural precursor7(S)-methoxytetradec-4(E)-enoic acid (from L. majuscula), PhenethylamineSemisynthesis; confirms structure by relating to natural acid. nih.gov nih.gov
Cross-Metathesis Approach Cross-metathesis4-methoxyundec-1-ene, Pent-4-enoic acid amidesAchieves synthesis of lyngbic acid and hermitamides. researchgate.net researchgate.net

Challenges and Advancements in this compound Synthesis

The synthesis of this compound is not without its difficulties, but ongoing research has led to significant progress in overcoming these hurdles.

Challenges:

Stereocontrol: The primary challenge in the total synthesis of this compound is the stereoselective construction of the chiral center at the C7 position. nih.gov Early syntheses often resulted in racemic mixtures. nih.gov Achieving high enantioselectivity is crucial as the biological activity of stereoisomers can differ significantly. nih.gov

Advancements:

Asymmetric Catalysis: A major advancement has been the application of asymmetric catalysis to control the stereochemistry. The use of a titanium-binol complex for asymmetric allylation of an aldehyde is a key example, providing the desired homoallylic alcohol with high enantiomeric purity (>95:5 er). nih.govnih.gov Similarly, the use of CBS catalysts for asymmetric ketone reduction has provided another efficient route to the chiral alcohol precursor. nih.gov

Stereospecific Rearrangements: The Johnson-Claisen rearrangement has been effectively employed to stereospecifically form the E-configured double bond, addressing the challenge of controlling olefin geometry. nih.gov

Methodological Diversity: The successful application of various synthetic strategies, including kinetic resolution of epoxides and asymmetric reductions, has provided multiple reliable pathways to access enantiopure this compound. nih.gov This diversity allows for flexibility and the selection of the most suitable route based on available starting materials and reagents. The first enantioselective total synthesis of both enantiomers of this compound has been reported, enabling more detailed pharmacological evaluation. nih.gov

These advancements have transformed the synthesis of this compound from a significant challenge into a more manageable process, facilitating further investigation into its biological properties. nih.govunimi.it

Biosynthetic Pathways and Precursors of Hermitamide a

Proposed Biosynthetic Origin from Fatty Acids and Amino Acid Metabolism

Hermitamide A is structurally a lipopeptide, a class of molecules characterized by a lipid tail linked to a peptide-derived head group. psu.eduescholarship.org This structure points directly to its biosynthetic origins in primary metabolism. The backbone of this compound is proposed to be assembled from precursors drawn from both fatty acid and amino acid pools within the cyanobacterium.

The lipid portion of this compound is (7S)-methoxytetradec-4(E)-enoic acid, a derivative of a C14 fatty acid known as lyngbic acid. nih.govescholarship.org The amino acid-derived portion consists of a unique chlorinated vinyl-amino-lactone head group. The general biosynthesis of N-acyl amino acids involves the condensation of a fatty acid (or its CoA derivative) with an amino acid. mdpi.comnih.gov In the broader family of malyngamides, the amino acid component can vary, with glycine (B1666218) being a common precursor for many analogs. mpg.deescholarship.org This modular assembly from distinct metabolic pools is a hallmark of many cyanobacterial natural products.

Table 1: Precursor Moieties of this compound

Structural Component Precursor Origin Key Atoms/Groups
Lyngbic Acid Tail Fatty Acid Metabolism C14 carbon chain, 4(E)-double bond, 7(S)-methoxy group
Head Group Amino Acid Metabolism Nitrogen atom, chlorinated vinyl group, lactone ring

Role of Polyketide Synthases (PKS) and Nonribosomal Peptide Synthetases (NRPS) in Malyngamide Biosynthesis

The biosynthesis of complex natural products like the malyngamides, including this compound, is typically carried out by large, multi-domain enzymes known as megasynthases. scienceopen.com Specifically, these pathways are often hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly lines. nih.govacs.orgnih.gov

Polyketide Synthases (PKS): These enzymes are responsible for synthesizing the polyketide chain, which in this case is the lyngbic acid tail. They function by sequentially adding two-carbon units from malonyl-CoA or methylmalonyl-CoA extenders to a growing chain. scienceopen.commdpi.com The PKS modules contain various domains (e.g., Ketosynthase, Acyltransferase, Dehydratase, Ketoreductase) that catalyze the condensation and subsequent modification of the chain. mdpi.com

Nonribosomal Peptide Synthetases (NRPS): NRPS modules are responsible for activating and incorporating amino acids into the structure. biorxiv.orgnih.gov Each module typically contains an Adenylation (A) domain, which selects and activates a specific amino acid, a Peptidyl Carrier Protein (PCP) domain that holds the growing chain, and a Condensation (C) domain that catalyzes peptide bond formation. mdpi.combiorxiv.org

In the case of the highly related type A malyngamides, a 62-68 kb hybrid PKS/NRPS gene cluster has been identified in the cyanobacterium Okeania hirsuta. nih.govacs.org This pathway provides a model for how the core scaffold of these molecules is assembled. The process involves an initial loading module, followed by a series of PKS modules to construct the fatty acid tail, and an NRPS module to incorporate the amino acid-derived head group. nih.govacs.org

Relationship to Lyngbic Acid Biosynthesis

The biosynthesis of the lyngbic acid tail is initiated by a unique loading mechanism. Studies on the related malyngamide C have shown that an intact octanoate (B1194180) unit, likely transferred from the fatty acid synthase (FAS) pathway, serves as the starter unit. escholarship.orgnih.gov This octanoyl group is loaded onto the PKS assembly line. The PKS modules then extend this starter unit with acetate (B1210297) units derived from malonyl-CoA. escholarship.org A key PKS module, MgcI, completes the synthesis of the lyngbic acid chain by adding an acetate unit and fully reducing the beta-carbonyl group through the action of its ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. escholarship.org

Table 2: Key Steps in Lyngbic Acid Biosynthesis

Step Description Enzymes/Domains Involved
Initiation Transfer of an octanoyl group from the FAS pathway to the PKS assembly line. LipM-like octanoyltransferase (e.g., MgcA)
Elongation Stepwise addition of acetate units to extend the carbon chain. PKS modules (KS, AT domains)
Reduction Full reduction of the β-carbonyl to a saturated carbon chain. KR, DH, and ER domains within a PKS module (e.g., MgcI)
Termination Release of the completed lyngbic acid chain for subsequent amidation. Thioesterase (TE) domain (presumed)

Putative Enzymatic Transformations and Tailoring Modifications

Following the assembly of the core PKS-NRPS backbone, a series of enzymatic transformations and tailoring modifications are required to yield the final, bioactive structure of this compound. nih.gov These "tailoring" steps are crucial for the structural diversity seen within the malyngamide family.

Key modifications for this compound include:

O-methylation: The methoxy (B1213986) group at the C-7 position of the lyngbic acid tail is a characteristic feature. This modification is likely installed by a dedicated O-methyltransferase enzyme that acts on a hydroxyl precursor. nih.govescholarship.org

Chlorination: The vinyl chloride moiety on the head group is a distinctive feature. This halogenation is catalyzed by a specific chlorinase enzyme, likely a flavin-dependent halogenase, which incorporates a chlorine atom onto an activated substrate. nih.gov

Cyclization/Lactonization: The formation of the five-membered lactone ring in the head group is another critical tailoring step. This intramolecular cyclization likely occurs after the main chain has been assembled.

Desaturation: The formation of the E-configured double bond at the C-4 position of the lyngbic acid tail is controlled by a dehydratase (DH) domain within one of the PKS modules during chain elongation. escholarship.org

These enzymatic transformations are often catalyzed by standalone enzymes encoded within the biosynthetic gene cluster or elsewhere in the genome. mdpi.com For instance, the biosynthesis of type A malyngamides involves P450 monooxygenases and acetyltransferases, highlighting the variety of tailoring reactions that can occur. nih.gov The specific sequence and mechanisms of these tailoring steps in this compound biosynthesis are inferred from the study of related compounds and await direct experimental confirmation. nih.gov

Biological Activities and Mechanistic Investigations of Hermitamide a Non Clinical

In Vitro Pharmacological Profiling

Ion Channel Modulatory Activities

Hermitamide A has been identified as a modulator of ion channels, with a particular focus on its activity as a blocker of voltage-gated sodium channels (hNaV). nih.govnih.gov This activity is hypothesized to stem from its structural similarities to other known sodium channel blockers. nih.gov

Voltage-Gated Sodium Channel (hNaV) Blocking Activity

Research has demonstrated that this compound is an inhibitor of the human voltage-gated sodium channel. nih.gov Based on structural resemblances to the jamaicamides, which are also known sodium channel blockers, it was hypothesized that this compound would exhibit similar activity. nih.govnih.gov Studies have confirmed that both this compound and its counterpart, hermitamide B, are potent blockers of the hNaV1.2 voltage-gated sodium channel. nih.govresearchgate.net

Radioligand Binding Assays (e.g., [3H]-Batrachotoxin Displacement)

To investigate the binding site of this compound on the voltage-gated sodium channel, radioligand binding assays have been employed. Specifically, the displacement of [3H]-batrachotoxin ([3H]-BTX), a lipid-soluble neurotoxin that binds to site 2 of the voltage-gated sodium channels, was measured. nih.govnih.gov These experiments revealed that this compound can efficiently displace [3H]-BTX, indicating that it likely binds to site 2 of the sodium channel. nih.gov

At a concentration of 10 μM, this compound demonstrated a more potent displacement of [3H]-BTX compared to phenytoin, a clinically used sodium channel blocker. nih.govnih.gov This suggests a strong interaction between this compound and the batrachotoxin-binding site on the sodium channel. nih.gov

Table 1: [3H]-Batrachotoxin Displacement by this compound

CompoundConcentration% Displacement of [3H]-BTX
This compound10 μMMore potent than Phenytoin
Phenytoin10 μMLess potent than this compound

Data sourced from De Oliveira et al. (2011). nih.govnih.gov

Electrophysiological Recordings (e.g., Patch-Clamp Techniques on hNaV1.2 Channels)

The functional blocking activity of this compound on human voltage-gated sodium channels was further investigated using patch-clamp electrophysiology. nih.gov These studies were conducted on human embryonic kidney (HEK-293) cells that were stably expressing hNaV1.2 channels. nih.govresearchgate.net

The results from these electrophysiological recordings confirmed that this compound is a potent inhibitor of the sodium channel current in these cells. nih.gov When applied at a concentration of 1 μM, this compound was shown to effectively block the sodium currents elicited by a depolarizing step. nih.gov

Cell-Based Cytotoxicity Studies

Against Neuro-2a Neuroblastoma Cells

The cytotoxic effects of this compound have been evaluated against the Neuro-2a murine neuroblastoma cell line. nih.govnih.govescholarship.org Research findings have indicated that this compound exhibits cytotoxicity towards these cells, with a reported IC50 value of 1.4 μg/mL. escholarship.org

Table 2: Cytotoxicity of this compound against Neuro-2a Cells

CompoundCell LineIC50
This compoundNeuro-2a1.4 μg/mL

Data sourced from a study on bioactive natural products. escholarship.org

Against Other Cancer Cell Lines (e.g., L1210 mouse lymphoma cells)

This compound has demonstrated cytotoxic activity against various cancer cell lines, including L1210 mouse lymphoma cells. nih.gov In a study evaluating several compounds isolated from the cyanobacterium Moorea producens, this compound was tested for its cytotoxic effects. nih.govresearchgate.net At a concentration of 10 µg/mL, this compound exhibited biotoxicity against L1210 mouse lymphoma cells. nih.gov This finding is consistent with earlier research that also noted weak cytotoxicity of this compound against mouse neuroblastoma cells. nih.gov The L1210 cell line, derived from a mouse with lymphocytic leukemia, is a commonly used model in cancer research.

The cytotoxic activity of this compound against L1210 cells was assessed alongside other compounds, such as neo-aplysiatoxin A and malyngamide M, which also showed biotoxicity at the same concentration. nih.gov In contrast, other tested substances like lyngbic acid, (−)-loliolide, and (+)-epiloliolide did not show any toxicity at the tested dose. nih.gov

Table 1: Cytotoxicity of this compound and Other Compounds Against L1210 Mouse Lymphoma Cells

Compound Concentration Result
This compound 10 µg/mL Biotoxicity Observed
Malyngamide M 10 µg/mL Biotoxicity Observed
Neo-aplysiatoxin A 10 µg/mL Biotoxicity Observed
Lyngbic acid 10 µg/mL No Toxicity Observed
(−)-Loliolide 10 µg/mL No Toxicity Observed
(+)-Epiloliolide 10 µg/mL No Toxicity Observed

General Bioactivity Assays in Model Organisms (e.g., Brine Shrimp Lethality, Ichthyotoxicity to Goldfish)

General bioactivity screening has been a crucial step in identifying the potential toxicological properties of natural products like this compound. Two common assays used for this purpose are the brine shrimp lethality assay and ichthyotoxicity tests in goldfish.

The brine shrimp lethality assay is a rapid, inexpensive, and convenient method for the preliminary screening of bioactive natural products. rcaap.ptresearchgate.netnih.gov It is widely used to assess the general toxicity of chemical compounds and plant extracts. sryahwapublications.comnih.gov This assay determines the median lethal concentration (LC50) of a substance, providing an indication of its toxicity. researchgate.net

In the context of this compound, previous studies have reported its mild ichthyotoxic activity against goldfish. nih.gov This indicates that the compound can be harmful to fish at certain concentrations. While specific LC50 values for this compound in brine shrimp are not detailed in the provided search results, the observed ichthyotoxicity suggests a general bioactivity that warrants further investigation.

Investigation of Other Reported Biological Activities (e.g., Quorum Sensing Interference related to structural analogues)

While direct studies on the quorum sensing (QS) interference of this compound are not extensively detailed, the investigation of its structural analogues provides insights into this potential biological activity. Quorum sensing is a cell-to-cell communication process in bacteria that regulates the expression of virulence factors and biofilm formation, making it an attractive target for antimicrobial strategies. csic.esresearchgate.netfrontiersin.org

The primary mechanisms of QS interference involve inhibiting the synthesis of signal molecules (autoinducers), degrading these molecules, or blocking their receptors. frontiersin.orgnih.gov Many natural and synthetic compounds that are structurally analogous to native QS signal molecules, such as N-acyl-homoserine lactones (AHLs), can act as antagonists, competitively binding to signal receptors and inhibiting the expression of virulence genes. mdpi.com

Research into structural analogues of the LasR receptor protein in Pseudomonas aeruginosa has shown that these compounds can exert antagonistic effects and inhibit the expression of virulence factors. mdpi.com This principle of using structural analogues to interfere with QS signaling is a well-established strategy. csic.es Given that this compound is a lipopeptide, a class of molecules that can have diverse biological activities, it is plausible that it or its derivatives could interfere with bacterial communication systems. However, further specific research is required to confirm and characterize the direct quorum sensing interference capabilities of this compound itself.

Molecular Mechanisms of Action

Ligand-Target Interactions: Computational Modeling and Docking Studies (e.g., hNaV channel binding site)

Computational methods like molecular docking are essential tools for predicting the interaction between a ligand, such as this compound, and its protein target. openaccessjournals.comresearchgate.net These in silico techniques simulate the binding of a small molecule to the binding site of a receptor, helping to elucidate potential mechanisms of action at a molecular level. nih.govdiva-portal.org

While specific docking studies for this compound with the human voltage-gated sodium (hNaV) channel were not found in the provided search results, the general approach for such an investigation would involve several key steps. First, a three-dimensional model of the hNaV channel protein would be required. The docking software would then be used to predict the most likely binding poses of this compound within the channel's binding sites. nih.gov Scoring functions are employed to evaluate the binding affinity for each pose, considering factors like hydrogen bonds and van der Waals forces. openaccessjournals.com

This type of computational analysis could reveal key amino acid residues within the hNaV channel that are crucial for the interaction with this compound, providing a structural basis for its observed biological activities. Such studies are instrumental in drug discovery for identifying and optimizing lead compounds. diva-portal.orgnih.gov

Putative Signaling Pathway Modulation

The biological effects of a compound are often mediated through the modulation of specific intracellular signaling pathways. nih.gov These pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately regulating cellular processes like proliferation, differentiation, and apoptosis. mdpi.com Key signaling cascades frequently implicated in cancer and other diseases include the PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin pathways. mdpi.comfrontiersin.org

Although direct experimental evidence detailing the specific signaling pathways modulated by this compound is not available in the provided search results, its observed cytotoxic effects on cancer cells suggest a potential interaction with one or more of these critical pathways. For instance, many natural compounds exert their anticancer effects by inhibiting pro-survival pathways like PI3K/Akt or activating pro-apoptotic pathways. frontiersin.org

Future research could investigate the effect of this compound on the phosphorylation status of key proteins within these cascades, such as Akt, ERK, or β-catenin. mdpi.com Such studies would be crucial for elucidating the precise molecular mechanisms underlying the bioactivities of this compound and for evaluating its potential as a therapeutic agent.

Structure Activity Relationship Sar Studies of Hermitamides

Systematic Chemical Modification and Analog Design

Systematic chemical modification and analog design are fundamental to exploring the therapeutic potential of natural products like Hermitamide A. numberanalytics.com This process involves creating a series of related compounds to decipher which parts of the molecule are essential for its biological activity. gardp.orgoncodesign-services.com For the hermitamides, their simpler structure compared to related compounds like the jamaicamides makes them attractive candidates for synthetic modification and large-scale preparation for further biological evaluation. nih.gov

The design of analogs is guided by the principles of structure-activity relationships. numberanalytics.com By making targeted changes to the chemical structure, researchers can enhance potency, improve selectivity, or optimize pharmacokinetic properties. numberanalytics.comslideshare.net Strategies often involve modifying functional groups, altering chain lengths, or simplifying complex structural features. numberanalytics.comslideshare.net For instance, the synthesis of various analogs of this compound would allow for the exploration of how different substituents on the polyketide chain or modifications to the terminal alkyne affect its activity as a voltage-gated sodium channel blocker.

One common approach in analog design is the use of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to see if biological activity is maintained or improved. slideshare.net Another strategy is scaffold simplification, where the core structure is made less complex while preserving the essential pharmacophoric elements. numberanalytics.com The systematic creation and testing of such analogs provide a detailed map of the SAR, guiding the development of new compounds with improved therapeutic profiles. oncodesign-services.com

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of natural products. nih.govijpsjournal.com The specific spatial orientation of functional groups can dramatically affect how a molecule interacts with its biological target. ijpsjournal.com In the case of hermitamides, their stereochemical configuration is a critical determinant of their function. mdpi.com

Research has shown that the biological and pharmacological properties of complex molecules are closely tied to their absolute configurations. mdpi.com For many chiral natural compounds, only one enantiomer (a non-superimposable mirror image) is biologically active. nih.gov Studies on this compound and its stereoisomers would be essential to determine the optimal configuration for activity.

Identification of Key Pharmacophoric Elements

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a biological target and trigger or block its response. numberanalytics.com Identifying the key pharmacophoric elements of this compound is essential for understanding its mechanism of action and for designing new, more effective molecules. slideshare.netunina.it This process involves pinpointing the crucial functional groups and their spatial relationships that are responsible for the compound's biological activity. numberanalytics.comnih.gov

For the hermitamides, which act as voltage-gated sodium channel blockers, the key pharmacophoric features would be the groups that directly interact with the amino acid residues within the channel's binding site. nih.gov Computational modeling studies have suggested that the binding of hermitamide B, a closely related compound, involves hydrophobic interactions and hydrogen bonds with specific residues in the sodium channel. nih.gov

Key interactions for hermitamide B were predicted with several residues, including F1283, F1579, and Y1586. nih.gov The model also indicated hydrogen bonds between the amide group of hermitamide B and residues N434 and Y1586. nih.gov Furthermore, a potential stacking interaction between the indole (B1671886) moiety of hermitamide B and F791 was suggested to contribute to its higher affinity compared to this compound. nih.gov These findings help to build a pharmacophore model for this class of compounds, highlighting the importance of the amide group and specific hydrophobic regions for potent sodium channel blockade. The identification of these elements provides a roadmap for designing analogs with enhanced binding affinity and selectivity. numberanalytics.com

Pharmacophoric FeatureInteracting Residue(s)Interaction TypeReference
Amide GroupN434, Y1586Hydrogen Bond nih.gov
Indole Moiety (in Hermitamide B)F791Stacking Interaction nih.gov
Hydrophobic RegionsF1283, F1579, L1582, V1583, Y1586, L1280, L788, F791, L792, I433, L437Hydrophobic/van der Waals Contacts nih.gov

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.org These models are powerful tools in drug discovery, allowing for the prediction of the activity of new, untested compounds. nih.govlongdom.org The development of a QSAR model for hermitamides would involve compiling a dataset of hermitamide analogs and their corresponding biological activities. jocpr.com

The process of building a QSAR model typically involves several steps: data collection, selection of molecular descriptors, model construction using statistical methods like multiple linear regression (MLR), and rigorous validation to ensure the model's predictive power. longdom.orgjocpr.commdpi.com Molecular descriptors are numerical values that characterize the physicochemical properties of the molecules, such as size, shape, lipophilicity, and electronic properties. jocpr.com

Once a robust QSAR model is developed, it can be used to screen virtual libraries of compounds to identify potential new hermitamide analogs with high predicted activity. jocpr.com This computational screening can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test experimentally. oncodesign-services.com For instance, a QSAR model for hermitamide's sodium channel blocking activity could help in designing analogs with optimized properties, potentially leading to the discovery of more potent and selective drug candidates. nih.gov The application of QSAR would provide a quantitative framework for understanding the SAR of hermitamides and guide the rational design of future analogs.

Chemical Derivatives and Analogues of Hermitamide a

Synthesis of Novel Hermitamide A Derivatives

The synthesis of novel derivatives of this compound has been an active area of research, driven by the quest for compounds with improved biological profiles. Various synthetic strategies have been employed to modify the core structure of this compound, which is a lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula. nih.govnih.gov

One of the key approaches to generating this compound derivatives involves the modification of the fatty acid component, known as lyngbic acid. nsf.gov Asymmetric total synthesis has been a crucial technique, allowing for the creation of specific stereoisomers of this compound and its analogues. nih.gov For instance, the nonracemic total synthesis of both this compound and B, along with their epimers, has been successfully accomplished. nih.govnih.gov This control over stereochemistry is vital, as the biological activity of these compounds can be highly dependent on their three-dimensional structure.

Synthetic methodologies such as the Keck allylation of octanal (B89490) and the Johnson-Claisen rearrangement have been utilized to construct the lyngbic acid backbone with high stereospecificity. nih.gov The final step in these syntheses typically involves the coupling of the synthesized lyngbic acid, or its derivatives, with the appropriate amine via carbodiimide (B86325) chemistry or by converting the acid to an acid chloride. nih.govacs.org This modular approach allows for the introduction of diversity in the amine portion of the molecule.

Furthermore, diverted total synthesis (DTS) has been employed to create hybrid hermitamides. This strategy involves coupling lyngbic acid with various amines, including those derived from terrestrial amides of the Piperaceae family, to produce novel compounds. nsf.gov Rhodium-catalyzed conjugate addition has also been explored as a concise method to construct the functionalized carbon chain of hermitamide derivatives in a single step, introducing both the side chain and chiral information simultaneously. psu.edu These synthetic efforts have not only provided access to the natural products themselves but have also opened avenues for the systematic exploration of structure-activity relationships through the generation of a library of novel derivatives.

Development of Hybrid and Chimeric Compounds

The development of hybrid and chimeric compounds based on the this compound scaffold represents a strategic approach to modulate its biological activity and explore new pharmacological potential. This involves combining structural motifs from this compound with fragments from other natural products or synthetic molecules.

A notable example is the creation of hybrid hermitamides through a strategy known as diverted total synthesis (DTS). nsf.gov This method has been utilized to couple lyngbic acid, the characteristic fatty acid component of this compound, with amines derived from terrestrial amides found in the Piperaceae family. nsf.gov The resulting hybrid compounds were subsequently evaluated for their in vitro cytotoxicity against human cancer cell lines, demonstrating that this approach can lead to molecules with novel biological activities. nsf.gov

In a similar vein, chimeric compounds have been synthesized by linking the this compound framework with components of other natural products. For instance, researchers have coupled a precursor from the synthesis of promysalin with the structurally similar lyngbic acid to generate chimeric promysalin analogs. nsf.gov The synthesis of these chimeras, as well as this compound and B, was achieved through HATU-mediated coupling of lyngbic acid with phenylethylamine or tryptamine. nsf.gov This modular synthesis allows for the creation of a diverse range of hybrid molecules.

The concept of creating chimeric molecules extends to other areas of drug discovery, such as the development of peptides targeting multiple receptors. For example, chimeric peptides have been designed by combining sequences that bind to different opioid receptors, sometimes connected by a spacer like triglycine. mdpi.com This highlights a broader trend in medicinal chemistry to generate hybrid structures to achieve unique pharmacological profiles. While not directly involving this compound, this illustrates the general principle of creating chimeric compounds to explore new biological functions.

Future Research Directions and Potential Academic Applications

Comprehensive Elucidation of Hermitamide A Biosynthesis

The biosynthesis of this compound, a lipopeptide natural product, is an area ripe for detailed investigation. nih.gov Originating from the marine cyanobacterium Lyngbya majuscula, its structure suggests a hybrid biosynthetic pathway involving both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. nih.govhebmu.edu.cn The pathway likely commences with a fatty acid precursor, which is then extended by PKS modules and subsequently linked to an amino acid-derived component via an NRPS module.

Key research efforts would need to focus on identifying and characterizing the gene cluster responsible for this compound production in Lyngbya majuscula. This would involve genomic sequencing of the producing organism and bioinformatic analysis to locate the PKS/NRPS gene clusters. Insights from the biosynthesis of structurally related compounds, such as the jamaicamides and curacin A, which are also produced by cyanobacteria, could provide a roadmap for this discovery process. hebmu.edu.cnmdpi.com For instance, understanding the initiation mechanism, the specific domains within the PKS and NRPS modules (e.g., acyltransferase, ketosynthase, adenylation, and condensation domains), and the tailoring enzymes (e.g., methyltransferases, oxidases) will be crucial. frontiersin.org

A proposed, yet unconfirmed, biosynthetic pathway could start from tryptophan, which is converted to phenethylamine (B48288), the terminal amine portion of this compound. doraagri.com The fatty acid chain, 7(S)-methoxytetradec-4(E)-enoic acid, is likely assembled by a PKS system. nih.gov The final step would be the condensation of these two fragments. Heterologous expression of the identified gene cluster in a more genetically tractable host, such as E. coli or another cyanobacterial strain, could confirm the pathway and allow for engineered biosynthesis of novel analogues. mpg.de Such studies would not only illuminate the formation of this specific molecule but also contribute to the broader understanding of PKS/NRPS biosynthetic logic in marine microorganisms. ku.dk

Discovery and Validation of Additional Molecular Targets

Initial research into the biological activity of this compound has identified it as a potent blocker of human voltage-gated sodium channels (hNaV), specifically showing activity at the hNav1.2 channel. nih.govnih.gov This was hypothesized based on its structural similarity to the jamaicamides. nih.gov However, the full spectrum of its molecular targets remains largely unexplored. Future research should aim to identify and validate additional protein interactions to fully understand its mechanism of action and potential therapeutic applications.

A primary area of investigation could be other ion channels and transporters, given its established effect on hNaV channels. Furthermore, many marine natural products with lipophilic and peptide-like features are known to interact with Vacuolar-type H+-ATPases (V-ATPases). amegroups.orgfrontiersin.org V-ATPases are crucial for pH homeostasis in cellular compartments and are implicated in diseases like cancer and osteoporosis. amegroups.orgnih.gov Screening this compound for inhibitory activity against various V-ATPase isoforms could reveal new therapeutic avenues. nih.govbiorxiv.org The observation that V-ATPases are targets for other marine macrolides like bafilomycin supports this line of inquiry. nih.gov

Unbiased, large-scale screening approaches will be essential for discovering novel targets. Techniques such as chemical proteomics and affinity-based protein profiling could identify direct binding partners of this compound in complex biological systems, such as cell lysates or even in live cells. nih.gov Validating these newly identified targets would then require a suite of biochemical and cell-based assays to confirm a functional interaction and elucidate the physiological consequences of this binding.

Development of Innovative and Scalable Synthetic Methodologies

While the total synthesis of this compound and its stereoisomers has been successfully achieved, future work should focus on developing more efficient, scalable, and innovative synthetic routes. nih.gov The initial total synthesis demonstrated the feasibility of producing this molecule in the lab, providing crucial material for biological evaluation and confirming its absolute stereochemistry. nih.govresearchgate.net

Key strategies in the reported synthesis include:

Keck Asymmetric Allylation: To establish the stereocenter in the lipid chain precursor. nih.gov

Johnson-Claisen Rearrangement: To stereospecifically form the E-olefin. nih.gov

Carbodiimide-mediated Amide Coupling: To connect the lyngbic acid moiety with phenethylamine. nih.gov

A major challenge in natural product synthesis is scalability. nih.gov The current routes, while elegant, may not be suitable for producing the gram-scale quantities needed for advanced preclinical studies. nih.gov Future research should therefore focus on developing robust, chromatography-free purification steps and employing more cost-effective reagents and catalysts. The goal is to create a synthetic pathway that is not only academically interesting but also practically viable for larger-scale production, potentially bridging the gap between discovery and development. rsc.orgchemrxiv.org

Advanced Structure-Activity Landscape Exploration for Targeted Modulation

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry and drug discovery. oncodesign-services.comgardp.org For this compound, initial SAR studies have provided valuable insights by comparing the activity of the natural product with its enantiomer and with the related compound, Hermitamide B. nih.govnih.gov

Future research should systematically explore the SAR landscape of this compound to optimize its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This involves the synthesis and biological evaluation of a wide range of analogues with targeted modifications at three key positions: biorxiv.orgmdpi.com

The Aromatic Group: Replacing the phenyl ring with other aromatic and heteroaromatic systems to probe electronic and steric requirements for target binding. mdpi.com

The Lipid Chain: Varying the length, saturation, and position of the methoxy (B1213986) group to understand its role in membrane interaction and target engagement.

The Linker Region: Modifying the amide bond and adjacent carbons to alter conformational flexibility and stability.

Advanced computational tools, such as quantitative structure-activity relationship (QSAR) modeling and activity landscape analysis, can be used to guide the design of new analogues and interpret the resulting biological data. biorxiv.orgnih.gov By mapping the "activity cliffs"—areas where small structural changes lead to large drops in activity—researchers can identify the key pharmacophoric features essential for biological function. frontiersin.org This detailed understanding will be critical for modulating the activity of this compound for specific therapeutic or research applications. biorxiv.org

Investigation of this compound's Ecological Role in Marine Environments

This compound is a secondary metabolite produced by the marine cyanobacterium Lyngbya majuscula. nih.gov These cyanobacteria are often found living as symbionts within marine sponges. ucc.ienih.gov The production of such bioactive compounds is believed to serve crucial ecological functions for the producing organism. mdpi.com Marine invertebrates, being often sessile and soft-bodied, rely on chemical defenses against predation, competition for space, and biofouling. febs.org

The observed toxicity of this compound suggests it plays a defensive role. nih.gov Specifically, its ichthyotoxicity (toxicity to fish) at micromolar concentrations indicates it may act as a feeding deterrent against predators. nih.govpromega.com.au This chemical defense is vital for the survival of the cyanobacterium and its host sponge in the competitive marine environment. ucc.iefebs.org

Future ecological research should aim to:

Quantify in situ concentrations: Determine the concentration of this compound in the cyanobacterium and its immediate environment to confirm its ecological relevance.

Conduct field-based feeding assays: Perform experiments with natural assemblages of reef fishes and other potential predators to directly test its role as a feeding deterrent. promega.com.au

Investigate allelopathic effects: Assess whether this compound inhibits the growth or settlement of competing organisms, such as other algae, corals, or fouling organisms. nih.gov

Explore the host-symbiont relationship: Study how the production of this compound benefits the host sponge, if applicable, and what factors trigger its biosynthesis. mdpi.com

Understanding the ecological role of this compound provides context for its potent bioactivity and can offer insights into the chemical evolutionary pressures that have shaped this molecule.

Exploration of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in complex biological systems. youtube.comuniversiteitleiden.nl Given its defined structure and potent bioactivity, this compound is an excellent scaffold for the development of chemical probes to interrogate its molecular targets, such as the hNav1.2 channel. olemiss.edunih.gov

The development of this compound-based probes would involve synthetically modifying its structure to incorporate a reporter tag or a reactive group without abolishing its binding affinity. rsc.orgrsc.org Key components of such a probe would include:

The Pharmacophore: The core structure of this compound responsible for binding to the target protein.

A Reporter Tag: A fluorescent dye (for imaging), a biotin (B1667282) tag (for affinity purification and pull-down experiments), or an alkyne/azide group for "click" chemistry conjugation. rjeid.com

A Linker: A chain connecting the pharmacophore to the reporter tag, designed to minimize interference with target binding.

These chemical probes would be invaluable tools for validating the interaction between this compound and its targets in a cellular context, mapping the binding site, and discovering the downstream consequences of target modulation. The creation of such probes represents a sophisticated application of synthetic chemistry to solve fundamental questions in chemical biology. nih.gov

Q & A

Q. What are the standard synthetic routes for hermitamide A, and what analytical techniques are used for structural verification?

this compound is synthesized via a multi-step organic reaction pathway starting from intermediate compounds. Key steps include epoxidation, stereoselective reduction (e.g., using R-CBS and BH₃·DMSO), and amide bond formation. For example, compound 83 is generated via Me₃OBF₄ methylation, followed by oxidation and cyclization . Structural verification relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm carbon environments and stereochemistry. For instance, methoxy group signals at δ 3.3 ppm (¹H) and δ 56 ppm (¹³C) are critical for identifying specific stereoisomers .

Q. What is the primary biological target of this compound, and how is this determined experimentally?

this compound acts as a voltage-gated sodium (Naᵥ) channel blocker. Target identification involves in vitro electrophysiological assays using transfected cell lines (e.g., HEK293 cells expressing hNaᵥ1.2). Dose-response curves are generated to calculate IC₅₀ values, complemented by molecular docking studies to predict binding interactions with S6 transmembrane domains. Homology modeling based on MthK and KcsA channel structures is used to refine binding hypotheses .

Q. How do researchers validate the purity of this compound in synthetic batches?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) and mass spectrometry (LC-MS). For novel batches, elemental analysis (C, H, N) is performed to confirm stoichiometric ratios. Known compounds require comparison to published NMR and melting point data .

Advanced Research Questions

Q. What strategies are recommended for addressing contradictory bioactivity data in this compound studies across different cell lines?

Contradictions may arise from variations in cell membrane lipid composition or Naᵥ isoform expression. To resolve this:

  • Use isoform-specific Naᵥ inhibitors (e.g., tetrodotoxin for Naᵥ1.1–1.7) as controls .
  • Perform lipidomic profiling of cell lines to assess membrane permeability differences.
  • Apply multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to quantify variability .

Q. How can computational modeling improve the design of this compound analogs with enhanced sodium channel affinity?

Molecular dynamics (MD) simulations of hermitamide B (a structural analog) bound to Naᵥ channels reveal critical hydrophobic interactions with Phe⁹⁸⁷ and Tyr¹⁴⁵⁶ residues. Researchers can use this data to:

  • Modify the methoxy group’s position to optimize van der Waals contacts.
  • Apply free-energy perturbation (FEP) calculations to predict ΔG binding for analogs .

Q. What experimental controls are essential when evaluating this compound’s off-target effects in neuronal assays?

  • Include negative controls (vehicle-only treatments) and positive controls (e.g., veratridine for Naᵥ activation).
  • Use patch-clamp recordings to isolate Naᵥ currents from other ion channels (e.g., K⁺ or Ca²⁺).
  • Validate selectivity via radioligand displacement assays against unrelated receptors (e.g., GPCRs) .

Q. How can researchers optimize the yield of this compound during multi-step synthesis while minimizing side reactions?

Key optimizations include:

  • Temperature control during epoxidation (step 2) to prevent ring-opening byproducts.
  • Catalyst screening (e.g., IBX vs. Dess-Martin periodinane for oxidation steps).
  • Use of protecting groups (e.g., tert-butyldimethylsilyl) to stabilize reactive intermediates .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent inhibition data in this compound studies?

Fit dose-response data to a Hill equation using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals for IC₅₀ values and use the F-test to compare curve slopes across experimental groups .

Q. How should researchers handle irreproducible results in this compound’s synthetic protocols?

  • Document reaction conditions rigorously (e.g., solvent purity, humidity levels).
  • Use internal standards (e.g., deuterated solvents) in NMR to trace batch inconsistencies.
  • Share raw chromatographic and spectral data in supplementary materials for peer validation .

Q. What criteria determine whether this compound’s synthetic steps should be reported in the main text or supplementary materials?

Follow journal guidelines (e.g., Pharmaceutical Research):

  • Main text: Describe novel or modified steps (≤5 compounds).
  • Supplementary: Provide full spectral data, reaction optimization tables, and computational modeling scripts .

Data Presentation Guidelines

  • Tables : Include yields, IC₅₀ values, and statistical parameters (mean ± SEM, n ≥ 3). Example:

    StepReagentYield (%)Purity (HPLC)
    1MgBr, THF6598.5
    2IBX7497.8
  • Figures : Highlight stereochemical outcomes (e.g., ORTEP diagrams) and docking poses (e.g., hermitamide B in Naᵥ’s binding pocket) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.